molecular formula C13H9FN2 B11892767 5-Fluoro-2-(pyridin-2-yl)-1H-indole CAS No. 80030-94-0

5-Fluoro-2-(pyridin-2-yl)-1H-indole

Cat. No.: B11892767
CAS No.: 80030-94-0
M. Wt: 212.22 g/mol
InChI Key: CAFROQGRGCAGJS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a fluorine atom at position 5 and a pyridin-2-yl group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

5-fluoro-2-pyridin-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFROQGRGCAGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507464
Record name 5-Fluoro-2-(pyridin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80030-94-0
Record name 5-Fluoro-2-(pyridin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 5-Fluoro-2-(pyridin-2-yl)-1H-indole may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Biological Activities

Anticancer Activity:
Research indicates that derivatives of 5-fluoro-2-(pyridin-2-yl)-1H-indole exhibit potent anticancer properties. A study demonstrated that these compounds inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is often linked to the modulation of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

Antimicrobial Properties:
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways . Notably, derivatives have been effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Neuroprotective Effects:
In neurobiology, studies have revealed that 5-fluoro-2-(pyridin-2-yl)-1H-indole exhibits neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. The compound improves cognitive function and reduces neuroinflammation markers .

Case Study 1: Anticancer Screening

A comprehensive study published in MDPI highlighted the synthesis and testing of various indole derivatives, including 5-fluoro-2-(pyridin-2-yl)-1H-indole. The results indicated significant growth inhibition in cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

Case Study 2: Neuroprotection

In an animal model study focused on Alzheimer's disease, treatment with 5-fluoro-2-(pyridin-2-yl)-1H-indole led to improved cognitive performance and reduced levels of neuroinflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Therapeutic Potential

The compound's ability to modulate various biological pathways makes it a candidate for developing new therapeutic agents. Its applications extend beyond cancer treatment to include potential use in treating infectious diseases and neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in multiple cancer cell lines
AntimicrobialEffective against MRSA and other resistant strains
NeuroprotectiveImproves cognitive function in Alzheimer's models

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Sonogashira CouplingCoupling with phenyl boronic acid51%–67%
Suzuki ReactionFluorinated indoles synthesizedGood yields

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 5

Compounds with halogen or methoxy substituents at position 5 exhibit distinct electronic effects:

Compound Substituent Key Properties/Findings Reference
5-Fluoro-2-(pyridin-2-yl)-1H-indole -F Forms boron complexes (λem = 490 nm); high electron-withdrawing effect .
5-Chloro-2-(pyridin-2-yl)-1H-indole -Cl Blue-shifted emission (λem = 487 nm); moderate reactivity in cross-coupling .
5-Methoxy-2-(pyridin-2-yl)-1H-indole -OCH₃ Red-shifted emission (λem = 532 nm); electron-donating group enhances conjugation .

Key Insight : Fluorine and chlorine induce blue shifts in UV-vis spectra due to their electron-withdrawing nature, while methoxy groups cause red shifts via electron donation .

Variations in Heterocyclic Rings

Replacing pyridin-2-yl with other heterocycles alters steric and electronic profiles:

Compound Heterocycle Molecular Weight Key Features Reference
5-Fluoro-1-(pyrimidin-2-yl)-2,3-di-p-tolyl-1H-indole Pyrimidin-2-yl 393.46 g/mol Enhanced π-stacking; potential kinase inhibition applications .
5-Fluoro-2-(6-methylpiperidin-2-yl)-1H-indole Piperidin-2-yl 232.30 g/mol Increased lipophilicity; explored in CNS drug discovery .

Key Insight : Pyrimidine rings enhance planar rigidity for target binding, while piperidine introduces 3D bulkiness for membrane permeability .

Extended Side Chains and Pharmacological Relevance

Piperazine or piperidine extensions modulate receptor interactions:

Compound Substituent Biological Activity Reference
5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole Piperazinyl-methyl Dopamine D4 receptor antagonist (HRSMS: 310.15) .
5-Fluoro-2-[4-(4-fluorophenyl)-piperazin-1-ylmethyl]-1H-indole 4-Fluorophenyl-piperazinyl Improved CNS penetration (MP: 242°C) .

Key Insight : Piperazine-linked derivatives show high affinity for dopamine receptors, with fluorophenyl groups enhancing blood-brain barrier penetration .

Biological Activity

Overview

5-Fluoro-2-(pyridin-2-yl)-1H-indole is a fluorinated heterocyclic compound that combines structural features of both pyridine and indole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug development.

Chemical Structure and Properties

The compound features a fluorine atom, which enhances its electronic properties, and a pyridine moiety that contributes to its reactivity. The presence of an aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

The primary biological activity of 5-Fluoro-2-(pyridin-2-yl)-1H-indole is linked to its interaction with various enzymes:

  • α-Glucosidase Inhibition : This compound has been shown to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. By inhibiting this enzyme, it effectively reduces postprandial blood sugar levels, indicating potential applications in diabetes management.
  • Bruton's Tyrosine Kinase (BTK) : Preliminary studies suggest that this compound may also inhibit BTK, which is implicated in B-cell malignancies. This inhibition could offer therapeutic avenues for treating certain cancers.

Antimicrobial Activity

Research indicates that 5-Fluoro-2-(pyridin-2-yl)-1H-indole exhibits antimicrobial properties against specific bacterial and fungal strains. However, further investigations are required to elucidate the full spectrum of its antimicrobial efficacy and mechanisms.

Medicinal Chemistry

The compound serves as a building block for synthesizing novel therapeutic agents. Its derivatives have been explored for their anti-cancer and anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
α-Glucosidase Inhibitionα-GlucosidaseDecreased postprandial blood sugar
BTK InhibitionBruton's Tyrosine KinasePotential anti-cancer activity
AntimicrobialVarious bacterial strainsExhibits antimicrobial properties

Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-2-(pyridin-2-yl)-1H-indole can be influenced by various substituents on the indole and pyridine rings. SAR studies have indicated that modifications at specific positions can enhance or diminish the compound's potency against targeted enzymes or receptors .

Table 2: Structure-Activity Relationships

Modification Position Effect on Activity
Fluorine SubstitutionC5 positionIncreased binding affinity
Aldehyde GroupC3 positionEnhanced reactivity
Pyridine MoietyN-positionInfluences electronic properties

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